3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride
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Overview
Description
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN3O. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile compound with hydroxylamine hydrochloride in the presence of a base such as potassium fluoride. The reaction mixture is then subjected to microwave irradiation at 100°C for a short duration to yield the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocyclic compounds.
Scientific Research Applications
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, certain derivatives of oxadiazole have been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes . This interaction can lead to various biological effects, including modulation of neurotransmitter release and receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride: Similar in structure but with an ethanamine group instead of a propanamine group.
3-(3-(2-(Dimethylamino)ethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride: Contains a dimethylaminoethyl group, which may alter its biological activity.
Uniqueness
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride is unique due to its specific cyclopentyl substitution on the oxadiazole ring. This structural feature can influence its binding affinity and selectivity for biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c11-7-3-6-9-12-10(13-14-9)8-4-1-2-5-8;/h8H,1-7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWAYGEYWOLII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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